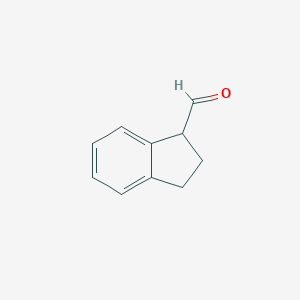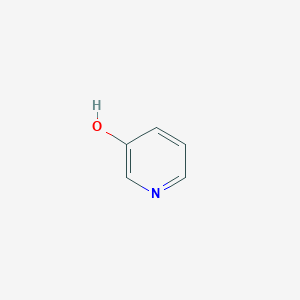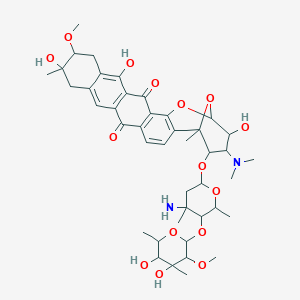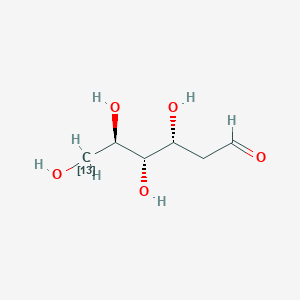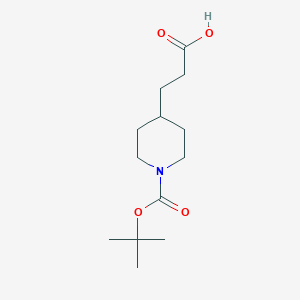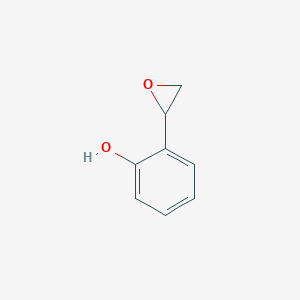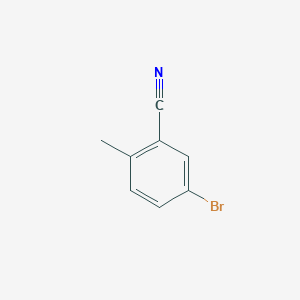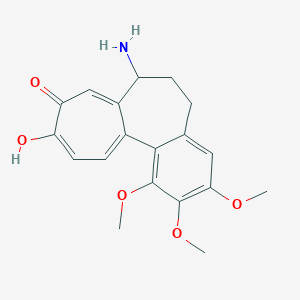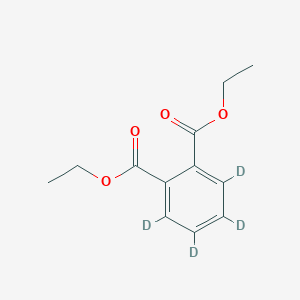![molecular formula C25H36O7 B118190 (4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid CAS No. 125206-31-7](/img/structure/B118190.png)
(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid, also known as (4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid, is a useful research compound. Its molecular formula is C25H36O7 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
A study by Chernyshev et al. (2017) discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting its potential as a renewable feedstock for the chemical industry. This compound and its derivatives, including furandicarboxylic acid and dimethylfuran, could be used in producing polymers, fuels, and other chemicals. The research indicates a shift towards sustainable sources for the chemical industry, which the compound might relate to, given its complex structure possibly derived from biomass conversion processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Beta-O-4 Bond Cleavage in Lignin Acidolysis
Yokoyama (2015) reviews the acidolysis of lignin model compounds, focusing on the significance of the gamma-hydroxymethyl group in the C6-C3 model compound. This study sheds light on the mechanisms of lignin breakdown, which is crucial for converting lignocellulosic biomass into valuable chemicals. Understanding these mechanisms might be relevant for synthesizing or modifying compounds like the one mentioned, especially if it involves lignin-derived intermediates (Yokoyama, 2015).
Applications of Redox Mediators in Organic Pollutant Treatment
Husain and Husain (2007) discuss the use of enzymes and redox mediators in degrading organic pollutants, highlighting the efficiency enhancements achieved through specific mediator compounds. This research points towards the potential application of complex organic molecules in environmental remediation, possibly hinting at the use of the discussed compound in similar contexts, given its complex structure that could interact with pollutants or catalyze reactions (Husain & Husain, 2007).
Hydroxycinnamic Acids and Antioxidant Activities
Shahidi and Chandrasekara (2010) provide a comprehensive review of hydroxycinnamic acids (HCAs) and their antioxidant activities. While the compound is not directly an HCA, its structural complexity and potential bioactivity might align with the themes of HCAs' roles in health and disease prevention. Understanding the structure-activity relationships of HCAs can offer insights into designing molecules with optimized antioxidant properties, which might be relevant for the scientific applications of the given compound (Shahidi & Chandrasekara, 2010).
properties
IUPAC Name |
(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h7,10,14,17-20,22,26H,5-6,8-9,11-13H2,1-4H3,(H,28,29)/t14-,17+,18+,19-,20-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKWQIRKHPKYEV-BPTCXLADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CCC(C(C12)CCC3CC(CC(=O)O3)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


